2-[(E)-2-phenylethenyl]benzo[c]phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of fused benzene rings.
Vorbereitungsmethoden
The synthesis of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene typically involves the fusion of benzene rings through various chemical reactions. Industrial production methods may involve the use of high-temperature and high-pressure conditions to facilitate the fusion of benzene rings .
Analyse Chemischer Reaktionen
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using reagents like chromic acid.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur at various positions on the benzene rings.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(E)-2-phenylethenyl]benzo[c]phenanthrene involves its interaction with DNA. It can form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with DNA repair systems, such as the mismatch repair system, plays a crucial role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene is similar to other PAHs like benzo[a]pyrene and phenanthrene. it is unique in its specific structure and reactivity:
Benzo[a]pyrene: Another PAH known for its carcinogenic properties, but it reacts preferentially with guanine residues in DNA.
Phenanthrene: A simpler PAH with three fused benzene rings, used in the production of various chemicals.
These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
32829-04-2 |
---|---|
Molekularformel |
C26H18 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]benzo[c]phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-6-19(7-3-1)10-11-20-12-13-22-15-17-23-16-14-21-8-4-5-9-24(21)26(23)25(22)18-20/h1-18H/b11-10+ |
InChI-Schlüssel |
QUSCSNXGRSOOHC-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=C3C5=CC=CC=C5C=C4)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.